molecular formula C11H12N2O2 B14533390 4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 62430-09-5

4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14533390
CAS No.: 62430-09-5
M. Wt: 204.22 g/mol
InChI Key: JZPQBILVZIESPT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-hydroxy-3-methyl-5-[(piperidin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of a pyrrole ring fused with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62430-09-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C11H12N2O2/c1-7-10(14)9(13-11(7)15)5-8-3-2-4-12-6-8/h2-4,6,9,14H,5H2,1H3,(H,13,15)

InChI Key

JZPQBILVZIESPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC1=O)CC2=CN=CC=C2)O

Origin of Product

United States

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